Cas no 21804-29-5 (Coenzyme A, S-[(3R)-3-hydroxybutanoate])

Coenzyme A, S-[(3R)-3-hydroxybutanoate] structure
21804-29-5 structure
Nome do Produto:Coenzyme A, S-[(3R)-3-hydroxybutanoate]
N.o CAS:21804-29-5
MF:C25H42N7O18P3S
MW:853.62
CID:4745289
PubChem ID:11966146

Coenzyme A, S-[(3R)-3-hydroxybutanoate] Propriedades químicas e físicas

Nomes e Identificadores

    • R-(-)-3-Hydroxybutyryl-CoA , Rotation (-).
    • D-β- Hydroxybutyryl-CoA
    • D-3-Hydroxybutyryl-coenzyme A
    • D-3-Hydroxybutyryl-CoA
    • D-(-)-β-Hydroxybutyryl-coenzyme A
    • D-(-)-β-Hydroxybutyryl-CoA
    • (R)-3- Hydroxybutyryl CoA
    • (R)-3-Hydroxy-butanoyl-CoA
    • Coenzyme A, S-(3-hydroxybutyrate), D-(-)- (8CI)
    • Coenzyme A, S-(3-hydroxybutanoate), (R)-
    • Coenzyme A, S-[(3R)-3-hydroxybutanoate]
    • Coenzyme A, S-(3-hydroxybutyrate), D-(-)- (8CI)
    • (R)-3-Hydroxy-butanoyl-CoA
    • (R)-3-Hydroxybutyryl CoA
    • D-(-)-β-Hydroxybutyryl-CoA
    • D-(-)-β-Hydroxybutyryl-coenzyme A
    • D-3-Hydroxybutyryl-CoA
    • D-3-Hydroxybutyryl-coenzyme A
    • D-β-Hydroxybutyryl-CoA
    • R-(-)-3-Hydroxybutyryl-CoA
    • S-(3-hydroxybutyryl)-CoA
    • (R)-3-hydroxybutanoyl-CoA
    • 3-Hydroxybutanoyl-CoA
    • S-(3-hydroxybutanoyl)-coenzyme A
    • (S)-3-hydroxybutyroyl-CoA
    • (3S)-3-hydroxybutanoyl-CoA
    • S-(3-hydroxybutyryl)-coenzyme A
    • (R)-3-hydroxybutanoyl-CoA(4-)
    • beta-Hydroxybutyryl-coenzyme A
    • beta-Hydroxybutyryl-coa
    • Coenzyme A, S-(3-hydroxybutanoate)
    • (3S)-hydroxybutanoyl-CoA
    • L(+)-3-hydroxybutyroyl-CoA
    • (S)-3-hydroxybutanoyl-CoA
    • 3-Hydroxybutyryl-coa
    • S-(3-hydroxybutanoyl)-CoA
    • L(+)-beta-hydroxybutyroyl-CoA
    • L-3-hydroxybutanoyl-CoA
    • (3R)-3-Hydroxybutanoyl-CoA
    • 3-Hydroxybutyryl-coenzyme A
    • (S)-3-Hydroxybutyryl-CoA
    • (3R)-hydroxybutanoyl-CoA
    • Inchi: 1S/C25H42N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13-,14-,18-,19-,20+,24-/m1/s1
    • Chave InChI: QHHKKMYHDBRONY-WZZMXTMRSA-N
    • SMILES: O[C@@H]1[C@@H]([C@H](O[C@@]1([H])N1C=NC2=C(N=CN=C12)N)COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C[C@H](O)C)OP(O)(O)=O

Propriedades Computadas

  • Massa Exacta: 853.15198968g/mol
  • Massa monoisotópica: 853.15198968g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 10
  • Contagem de aceitadores de ligações de hidrogénio: 23
  • Contagem de Átomos Pesados: 54
  • Contagem de Ligações Rotativas: 22
  • Complexidade: 1450
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 6
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 409Ų
  • XLogP3: -5.9

Coenzyme A, S-[(3R)-3-hydroxybutanoate] Método de produção

Método de produção 1

Condições de reacção
1.1R:C5H5N, S:CH2Cl2, 1 h, 0°C; 2 h, rt
1.2S:EtOH, 3 h, reflux
2.1R:NaBH4, S:EtOH, 2 h, rt
3.1R:AlMe3, S:CH2Cl2, 0°C; 30 min, rt
3.2S:CH2Cl2, rt
3.3R:HCl, S:H2O, S:CH2Cl2, rt
4.1S:H2O, S:MeCN, 3 h, rt, pH 8
Referência
Enzymatic Polymerization and Characterization of New Poly(3-hydroxyalkanoate)s by a Bacterial Polymerase
By Kamachi, Motoaki et al, Macromolecules, 2001, 34(20), 6889-6894

Método de produção 2

Condições de reacção
1.1R:HBr, R:Br2, S:H2O, 0°C
2.1R:KHCO3, 2.5 h, rt
3.1R:Et3N, R:ClCO2Et, S:Et2O
3.2R:AcOEt, R:Disodium carbonate, S:EtOH, 40 min, 0°C, pH 8
4.1R:EDTA, R:Na2HPO4, R:NaCl, C:9027-13-8, S:H2O, 72 h, rt, pH 7.4
Referência
Stereospecificity of the Reaction Catalyzed by Enoyl-CoA Hydratase
By Wu, Wen-Jin et al, Journal of the American Chemical Society, 2000, 122(17), 3987-3994

Método de produção 3

Condições de reacção
1.1R:Diimidazolyl ketone, S:THF, rt; 60-90 min, 0°C
1.2S:H2O, rt; 4 h, rt
Referência
Stereospecific Formation of E- and Z-Disubstituted Double Bonds by Dehydratase Domains from Modules 1 and 2 of the Fostriecin Polyketide Synthase
By Shah, Dhara D. et al, Journal of the American Chemical Society, 2017, 139(40), 14322-14330

Método de produção 4

Condições de reacção
1.1R:EtN(Pr-i)2, R:PyBOP, S:CH2Cl2, 12 h, rt
2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt
3.1S:AcOH, S:H2O, 5 h, rt
4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5
4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5
4.3R:HCO2H, S:H2O, S:MeCN
Referência
Chemoenzymatic Synthesis of Acyl Coenzyme A Substrates Enables in Situ Labeling of Small Molecules and Proteins
By Agarwal, Vinayak et al, Organic Letters, 2015, 17(18), 4452-4455

Método de produção 5

Condições de reacção
1.1
2.1S:H2O, S:MeCN, 30°C, pH 7.5
2.2R:H3PO4, S:H2O
Referência
Chemo-Enzymatic Synthesis of Poly(lactate-co-(3-hydroxybutyrate)) by a Lactate-Polymerizing Enzyme
By Tajima, Kenji et al, Macromolecules (Washington, 2009, 42(6), 1985-1989

Método de produção 6

Condições de reacção
1.1
Referência
New insights into activation and substrate recognition of polyhydroxyalkanoate synthase from Ralstonia eutropha
By Ushimaru, Kazunori et al, Applied Microbiology and Biotechnology, 2013, 97(3), 1175-1182

Coenzyme A, S-[(3R)-3-hydroxybutanoate] Raw materials

Coenzyme A, S-[(3R)-3-hydroxybutanoate] Preparation Products

Fornecedores recomendados
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hefei Zhongkesai High tech Materials Technology Co., Ltd
pengshengyue
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
pengshengyue
Synrise Material Co. Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Synrise Material Co. Ltd.
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Hubei Changfu Chemical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Changfu Chemical Co., Ltd.